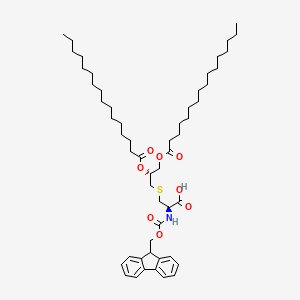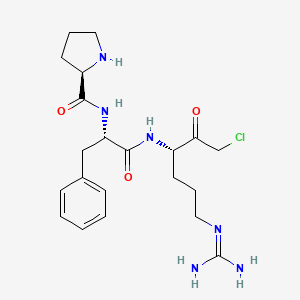
4-Bromo-2-fluorobenzyl cyanide
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related bromo-fluorobenzyl compounds involves various chemical reactions. For instance, 2-bromo-N-(2,4-difluorobenzyl)benzamide was synthesized with a high yield of 92% by reacting 2-bromobenzoic acid with (2,4-difluorophenyl)methanamine . Similarly, 1-Bromo-4-(2,2-diphenylvinyl)benzene was synthesized through a Wittig-Horner reaction, starting from 1-bromo-4-bromomethyl-benzene . These methods could potentially be adapted for the synthesis of 4-Bromo-2-fluorobenzyl cyanide by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using various techniques. For example, the crystal structure of 2-bromo-N-(2,4-difluorobenzyl)benzamide was determined using single-crystal X-ray diffraction, revealing a monoclinic system with specific lattice parameters . The structure of 1-(4-bromobenzyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane was also determined by X-ray diffraction methods . These studies provide a basis for predicting the molecular structure of 4-Bromo-2-fluorobenzyl cyanide, which would likely involve similar intermolecular interactions and crystal packing.
Chemical Reactions Analysis
The chemical reactivity of bromo-fluorobenzyl compounds can be inferred from the reactions they undergo. For instance, Methyl 4-Bromo-2-methoxybenzoate was synthesized from 4-bromo-2-fluorotoluene through a series of reactions including bromination, cyanidation, and esterification . This suggests that 4-Bromo-2-fluorobenzyl cyanide could also participate in various organic transformations, potentially serving as an intermediate for the synthesis of more complex molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds provide insights into the behavior of 4-Bromo-2-fluorobenzyl cyanide. For example, the fluorescence properties of 1-Bromo-4-(2,2-diphenylvinyl)benzene were investigated, showing significant differences in fluorescence intensity between the solution and solid states . This indicates that 4-Bromo-2-fluorobenzyl cyanide may also exhibit interesting photophysical properties. Additionally, the synthesis of 2-Fluoro-4-bromobiphenyl, a related compound, highlights the challenges associated with the synthesis of bromo-fluorobenzyl compounds, such as the handling of toxic and volatile reagents .
Wissenschaftliche Forschungsanwendungen
Application Summary
4-Fluorobenzyl cyanide (FBCN), a molecule similar to 4-Bromo-2-fluorobenzyl cyanide, has been used to improve the interfacial kinetics in lithium-ion batteries . The molecule, which features steric hindrance and a weak Lewis basic center, is designed to construct a bulky coordination structure with Li+, weakening ion–dipole interaction (Li+–solvents) but promoting coulombic attraction (Li+–anions) at a normal Li salt concentration .
Methods of Application
The application of 4-Fluorobenzyl cyanide in lithium-ion batteries involves tuning the Li+ coordination chemistry based on solvent molecular engineering . This sterically-controlled solvation chemistry reduces the interfacial barrier and thus contributes to improved rate performance .
Results or Outcomes
The use of 4-Fluorobenzyl cyanide in lithium-ion batteries has been shown to improve the rate performance, as demonstrated practically in LiFePO4//graphite pouch cells . This study provides fresh insights into solvent steric control and coordination chemistry engineering, opening a new avenue for enhancing electrochemical kinetics in lithium-ion batteries .
Safety And Hazards
4-Bromo-2-fluorobenzyl cyanide is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include wearing personal protective equipment, ensuring adequate ventilation, and avoiding contact with skin, eyes, and clothing .
Zukünftige Richtungen
4-Fluorobenzyl cyanide, a compound similar to 4-Bromo-2-fluorobenzyl cyanide, has been used to expedite interfacial kinetics in lithium-ion batteries by tuning Li+ coordination chemistry based on solvent molecular engineering . This provides fresh insights into solvent steric control and coordination chemistry engineering, potentially enhancing electrochemical kinetics in lithium-ion batteries .
Eigenschaften
IUPAC Name |
2-(4-bromo-2-fluorophenyl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrFN/c9-7-2-1-6(3-4-11)8(10)5-7/h1-2,5H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLASQEZPJFNZQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)F)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10428296 | |
| Record name | 4-Bromo-2-fluorobenzyl cyanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10428296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-fluorobenzyl cyanide | |
CAS RN |
114897-91-5 | |
| Record name | 4-Bromo-2-fluorobenzyl cyanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10428296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-bromo-2-fluorophenyl)acetonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














